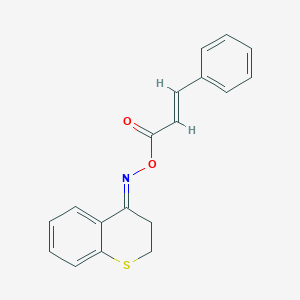![molecular formula C21H19ClN2O3S B421513 ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate](/img/structure/B421513.png)
ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, an acetylamino group, a benzylimino group, and a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chloro Substituent: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzylimino Group: The benzylimino group can be formed through a condensation reaction between a benzylamine derivative and a suitable aldehyde or ketone.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
科学研究应用
ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(acetylamino)benzoate: Similar in structure but lacks the benzylimino and chloro substituents.
Ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate: Contains a different substituent pattern on the thiophene ring.
Ethyl 2-(acetylamino)-2-cyano-3-methyl-5-oxopentanoate: Features a cyano group and a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
属性
分子式 |
C21H19ClN2O3S |
|---|---|
分子量 |
414.9g/mol |
IUPAC 名称 |
ethyl 2-acetamido-6-(benzyliminomethyl)-7-chloro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O3S/c1-3-27-21(26)17-16-10-9-15(12-23-11-14-7-5-4-6-8-14)18(22)19(16)28-20(17)24-13(2)25/h4-10,12H,3,11H2,1-2H3,(H,24,25) |
InChI 键 |
DWAAWYLHENWLFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NCC3=CC=CC=C3)NC(=O)C |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NCC3=CC=CC=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,7,7-tetramethyl-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B421431.png)
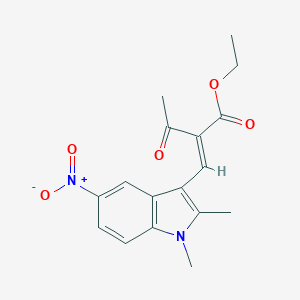
![2,3,4,10-Tetrahydropyrano[2,3-b]quinolin-5-one](/img/structure/B421435.png)
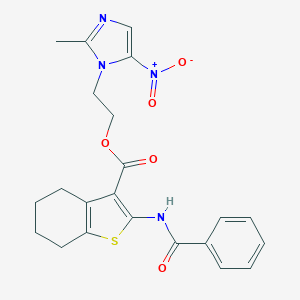
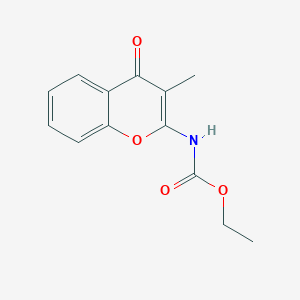
![4-(4-Morpholinyl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B421441.png)
![1-Benzyl-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B421442.png)
![6-{2-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421443.png)
![1-(4-Phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol](/img/structure/B421444.png)

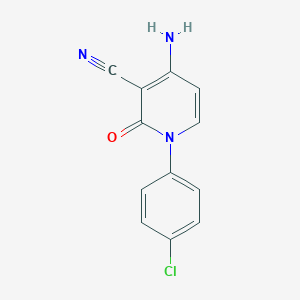
![2-{2-[(prop-2-en-1-ylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B421450.png)
![N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421453.png)
